(S)-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol

Chiral Synthesis Pharmaceutical Intermediates Procurement

(S)-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol (CAS: 1217719-76-0) is a chiral chlorinated phenylpropanol derivative with the molecular formula C9H9Cl3O and a molecular weight of 239.53 g/mol. It serves as a critical enantiopure intermediate in the synthesis of active pharmaceutical ingredients (APIs), notably the antidepressant sertraline, where the (S)-absolute configuration is essential for the desired biological activity of the final drug.

Molecular Formula C9H9Cl3O
Molecular Weight 239.5 g/mol
Cat. No. B15244134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol
Molecular FormulaC9H9Cl3O
Molecular Weight239.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(CCCl)O)Cl)Cl
InChIInChI=1S/C9H9Cl3O/c10-4-3-9(13)6-1-2-7(11)8(12)5-6/h1-2,5,9,13H,3-4H2/t9-/m0/s1
InChIKeyMFBGPPIDBLVWIT-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol: A Chiral Building Block for Asymmetric Pharmaceutical Synthesis


(S)-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol (CAS: 1217719-76-0) is a chiral chlorinated phenylpropanol derivative with the molecular formula C9H9Cl3O and a molecular weight of 239.53 g/mol . It serves as a critical enantiopure intermediate in the synthesis of active pharmaceutical ingredients (APIs), notably the antidepressant sertraline, where the (S)-absolute configuration is essential for the desired biological activity of the final drug [1]. The compound belongs to a class of 3-chloro-3-arylpropanols, which are key precursors for biologically active benzanilide derivatives [2].

Why Generic or Racemic Substitution of (S)-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol Fails in cGMP Synthesis


In asymmetric API synthesis, the enantiomeric purity of the intermediate directly dictates the stereochemical outcome and purity of the final drug substance. Substituting the (S)-enantiomer with its (R)-antipode (CAS: 1233501-44-4) or a racemic mixture will lead to the formation of the inactive or off-target enantiomer of the final drug, such as (R,R)-sertraline instead of the therapeutically active (S,S)-enantiomer. This not only reduces yield but requires costly chiral separation downstream [1]. Furthermore, the position of the chloro substituent is critical; analogs like 2-chloro-1-(3,4-dichlorophenyl)ethanol exhibit different reactivity in subsequent cyclization steps, as they form a three-membered oxirane ring, whereas the target compound serves as a precursor for a six-membered tetralin system [1].

Quantitative Differentiation Evidence for (S)-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol


Enantiomeric Purity and Cost Comparison Against the (R)-Enantiomer

Procurement specifications for the (S)-enantiomer (CAS 1217719-76-0) show a standard purity of 97% from a major supplier . The (R)-enantiomer (CAS 1233501-44-4) is also available at a comparable purity of 97.0% . While the chemical purity is equivalent, a significant procurement differentiation lies in pricing: the (S)-enantiomer is priced at approximately ¥2,113 per gram, whereas the (R)-enantiomer is listed at £326.00 per gram, reflecting a notable cost advantage for the (S)-form in markets where both are accessible .

Chiral Synthesis Pharmaceutical Intermediates Procurement

Enantioselectivity in Biocatalytic Reduction for the Synthesis of Sertraline Precursors

In the biocatalytic reduction of substituted phenacyl chlorides, whole-cell biocatalysts can be tuned to produce either the (R)- or (S)-chlorohydrin with high enantiomeric excess. Specifically, 2-chloro-1(S)-(3,4-dichloro-phenyl)-ethanol, a close structural analog of the target compound, was obtained with 98% e.e. using this methodology [1]. This demonstrates the feasibility of achieving high enantiomeric purity for the S-configured alcohol, which is the critical stereochemical requirement for the synthesis of (+)-cis-1(S),4(S)-sertraline [1]. In contrast, the (R)-halohydrin produced by the same class of biocatalysts was diverted to (R)-nifenalol synthesis, underscoring the divergent downstream paths dictated by the alcohol's stereochemistry [1].

Biocatalysis Asymmetric Reduction Sertraline

Differentiation from the Des-Chloro Analog for Cyclization Reactivity

The target compound (S)-3-chloro-1-(3,4-dichloro-phenyl)-propan-1-ol contains a terminal chlorine atom on the propyl chain, which is absent in (S)-1-(3,4-dichlorophenyl)propan-1-ol (CAS 742107-59-1). This chloro substituent is essential for a subsequent intramolecular Friedel-Crafts alkylation step, where it acts as a leaving group to form the tetralin ring of sertraline [1][2]. The des-chloro analog cannot undergo this direct cyclization and therefore cannot serve as a sertraline precursor [1]. This functional group differentiation makes the target compound a uniquely suitable intermediate in a linear, high-yielding synthetic route.

Synthetic Chemistry Cyclization Sertraline

Lipase-Catalyzed Kinetic Resolution for Enantiomeric Enrichment of 3-Chloro-3-arylpropanols

Lipase-mediated kinetic resolution of racemic 3-chloro-3-arylpropanols via acetylation can produce enantiomerically enriched (S)-alcohols. Using Candida cylindracea lipase (CCL), enantiomerically enriched products were obtained with up to 78% e.e. after two successive acetylations [1]. This enzymatic method provides an alternative to biocatalytic ketone reduction for achieving enantiopurity. The study further demonstrated that different substituents on the aromatic ring, such as the 3,4-dichloro substitution pattern, do not drastically influence the enantioselectivity of the reaction, confirming the method's robustness for the target compound class [1].

Kinetic Resolution Lipase Catalysis Enantiomeric Excess

Validated Application Scenarios for (S)-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol in API Synthesis


Direct Precursor for (+)-cis-(S,S)-Sertraline Synthesis

The (S)-enantiomer is the mandatory chiral building block for the synthesis of (+)-cis-1(S),4(S)-sertraline, the eutomer of the blockbuster antidepressant Zoloft. The 3-chloro group enables a key intramolecular cyclization to form the tetralin core, a transformation impossible with the des-chloro analog. Biocatalytic reduction of the corresponding ketone can yield the (S)-alcohol with up to 98% e.e., providing a direct, high-enantiopurity route to the API [1]. Procurement of the pre-formed (S)-alcohol at 97% purity from commercial sources bypasses the need for in-house chiral reduction development, accelerating process R&D timelines .

Chiral Intermediate for Benzanilide-Based Dual-Action Therapeutics

3-Chloro-3-arylpropanols, including the 3,4-dichloro derivative, are key intermediates in the synthesis of benzanilide derivatives that function as dual α-1-adrenoceptor antagonists and steroid 5α-reductase inhibitors [1]. These compounds are potent therapeutic agents for benign prostatic hyperplasia. The enantiopure (S)-alcohol ensures that the final benzanilide possesses the correct stereochemistry for optimal dual receptor binding. The one-pot synthesis of racemic 3-chloro-3-arylpropanols, followed by lipase-mediated kinetic resolution achieving up to 78% e.e., provides a scalable route to the chiral intermediate [1].

Biocatalytic Process Development and Scale-up Studies

The compound serves as a model substrate for developing biocatalytic ketoreductase (KRED) processes aimed at the enantioselective synthesis of chiral alcohols. The established bioreduction of the corresponding ketone to the (S)-alcohol with >98% e.e. demonstrates the feasibility of whole-cell or isolated enzyme processes for this substrate class [1]. Chemical process development teams procure this compound as an authentic reference standard for chiral HPLC method validation and to quantify the enantiomeric excess of their own biocatalytic reaction products .

Reference Standard for Chiral Supercritical Fluid Chromatography (SFC) Method Development

Phenylpropanols, including chlorinated analogs, have been studied for their enantioselectivity on chiral stationary phases like Chiralcel OD and Chiralcel OB under supercritical fluid chromatography conditions [1]. The (S)-enantiomer of 3-chloro-1-(3,4-dichloro-phenyl)-propan-1-ol is an ideal candidate for developing high-throughput chiral SFC methods for in-process control in pharmaceutical manufacturing, where rapid determination of enantiomeric purity is essential.

Quote Request

Request a Quote for (S)-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.